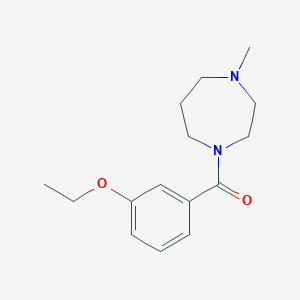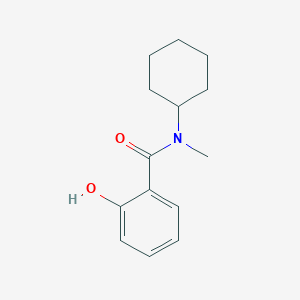![molecular formula C19H26N4O B5379222 N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine acts as a selective sigma-1 receptor antagonist, which means that it binds to this protein and blocks its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. By targeting this receptor, N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine may have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine has been found to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of cell death. These effects are thought to be mediated by the sigma-1 receptor, which is involved in these cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine is its selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this protein in various diseases. However, one limitation of this compound is its relatively low potency, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine, including the development of more potent derivatives, the investigation of its therapeutic potential in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine is a promising compound that has been studied for its potential therapeutic applications. This compound acts as a selective sigma-1 receptor antagonist and has several biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for research on this compound that may lead to new treatments for various diseases.
Métodos De Síntesis
The synthesis of N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine involves several steps, including the reaction of 3-(3-pyridinylmethoxy)-1-piperidine with N,N-dimethyl-2-chloropyridine-5-amine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various chromatographic techniques.
Aplicaciones Científicas De Investigación
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine has been studied for its potential therapeutic applications in several areas, including neurological disorders, cardiovascular diseases, and cancer. In particular, this compound has been found to have a unique mechanism of action that targets the sigma-1 receptor, a protein that is involved in various cellular processes.
Propiedades
IUPAC Name |
N,N-dimethyl-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22(2)19-8-7-16(12-21-19)13-23-10-4-6-18(14-23)24-15-17-5-3-9-20-11-17/h3,5,7-9,11-12,18H,4,6,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNWGVLOMRAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5379195.png)
![N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N-(2,4-difluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379218.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)
![3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5379239.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5379245.png)